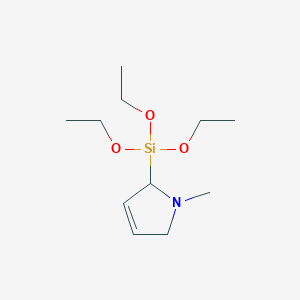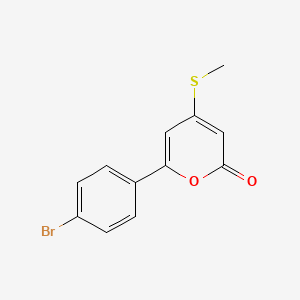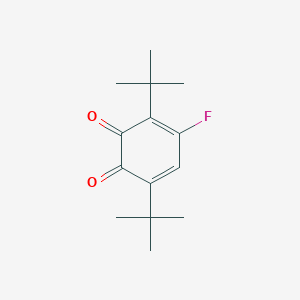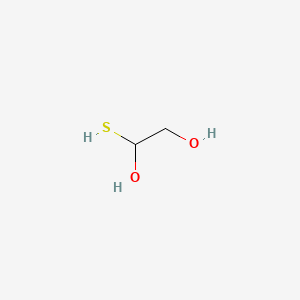
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methylsulfanyl group and a phenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene typically involves the reaction of a benzene derivative with appropriate reagents to introduce the methylsulfanyl and phenylethenyl groups. One common method involves the use of Friedel-Crafts alkylation, where benzene is reacted with methylthiol and styrene under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing catalysts such as aluminum chloride to facilitate the reaction. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can participate in hydrogen bonding and other interactions, while the phenylethenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(1-phenylethenyl)benzene
- 1-Methoxy-3-(1-phenylethenyl)benzene
Uniqueness
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene is unique due to the presence of both a methylsulfanyl group and a phenylethenyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
138534-58-4 |
|---|---|
Molekularformel |
C15H14S |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
1-methylsulfanyl-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C15H14S/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14/h3-11H,1H2,2H3 |
InChI-Schlüssel |
KSKLGWJGTIUVNG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)


![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)





![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)

